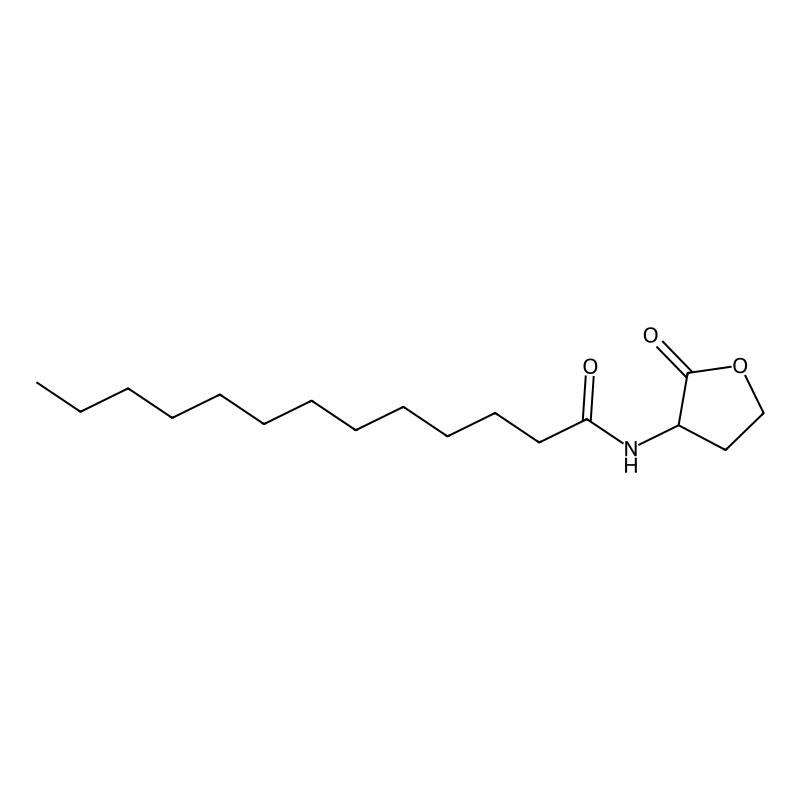

N-(2-oxooxolan-3-yl)tridecanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Microbiology

Summary of the Application

Methods of Application or Experimental Procedures

In research settings, scientists often use synthetic AHLs like “N-tridecanoyl-L-Homoserine lactone” to study quorum sensing in various bacterial species. The compound can be added to bacterial cultures in a laboratory to observe its effects on bacterial behavior .

Results or Outcomes

Studies have shown that AHLs can regulate a wide range of behaviors in bacteria, including bioluminescence, virulence, biofilm formation, and antibiotic production . By understanding these processes, researchers hope to develop new strategies for controlling bacterial infections.

N-(2-oxooxolan-3-yl)tridecanamide is a synthetic compound classified within the family of oxo-carboxamides. Its structure features an oxolane ring and a tridecanamide chain, which endows it with unique chemical properties and potential applications in various fields such as medicinal chemistry and industrial processes. The compound has gained attention for its possible therapeutic effects and its role as a building block in organic synthesis .

N-THSL functions by mimicking natural HSLs in bacterial communication (quorum sensing). Bacteria use HSLs to detect their population density. As the bacterial population grows, the concentration of HSLs in the environment increases. When this concentration reaches a threshold level, bacteria can sense it and activate specific genes required for group behaviors like biofilm formation, bioluminescence, or virulence factor production []. N-THSL can bind to the same receptors as natural HSLs, thereby influencing gene expression and bacterial behavior in a controlled manner. Researchers can utilize N-THSL to study these processes and develop strategies to disrupt quorum sensing and control bacterial infections [].

Research into the biological activity of N-(2-oxooxolan-3-yl)tridecanamide indicates that it may interact with specific molecular targets, potentially inhibiting certain enzymes by binding to their active sites. This interaction can modulate various biochemical pathways, which may lead to therapeutic effects against diseases such as cancer and inflammatory conditions .

The synthesis of N-(2-oxooxolan-3-yl)tridecanamide typically involves the reaction between tridecanoic acid and 2-oxooxolane-3-carboxylic acid. This reaction is often facilitated by dehydrating agents like thionyl chloride to promote the formation of the amide bond. Following the reaction, purification methods such as recrystallization or chromatography are employed to isolate the product. In industrial settings, continuous flow systems are utilized to enhance production efficiency while ensuring quality control through techniques like high-performance liquid chromatography (HPLC) .

Several compounds share structural similarities with N-(2-oxooxolan-3-yl)tridecanamide:

- 3-Hydroxy-N-(2-oxooxolan-3-yl)tetradecanamide: This compound has an additional hydroxyl group, which alters its physical and chemical properties.

- N-(2-Oxooxolan-3-yl)tetradecanamide: Similar in structure but features a tetradecanamide chain instead of tridecanamide.

Uniqueness

N-(2-oxooxolan-3-yl)tridecanamide is distinguished by its specific combination of the oxolane ring and the tridecanamide chain. This unique structural arrangement imparts distinct chemical properties and biological activities that make it particularly valuable for applications in medicinal chemistry and industrial processes .